![molecular formula C10H11NO3 B14585525 5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-55-4](/img/structure/B14585525.png)
5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an azepine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium methoxide in butanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are more suitable for large-scale production can be employed to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism by which 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one: This compound features a thieno ring instead of a furan ring.
4H-furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro-3-methyl-2-nitro-: This derivative includes additional methyl and nitro groups.
Uniqueness
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
61190-55-4 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-acetyl-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
KVFAYHXYEHDMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC2=C(C1=O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
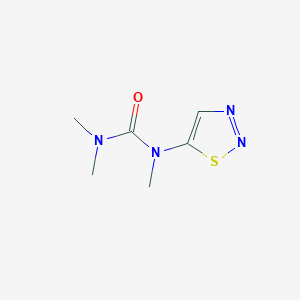

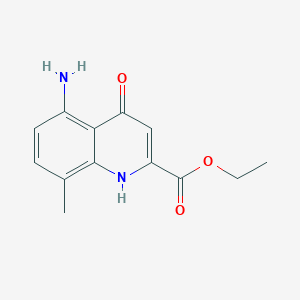
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
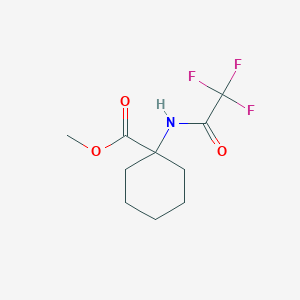

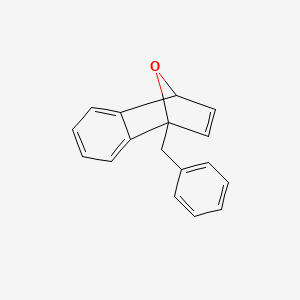
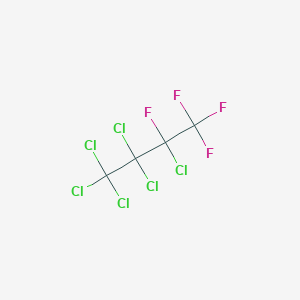

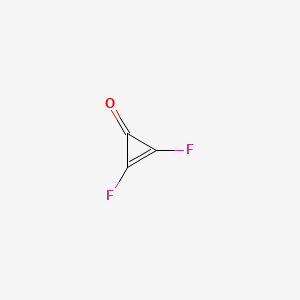
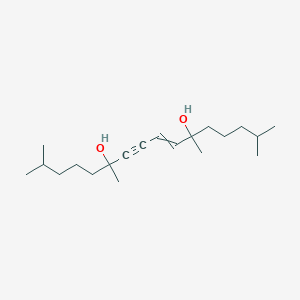

![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
